![molecular formula C19H32ClNO B1398232 3-[4-(1,1,3,3-四甲基丁基)苯氧基]哌啶盐酸盐 CAS No. 1220029-20-8](/img/structure/B1398232.png)
3-[4-(1,1,3,3-四甲基丁基)苯氧基]哌啶盐酸盐
描述
“3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride” is a chemical compound with the molecular formula C20H34ClNO . It is extensively used in diverse scientific research fields due to its unique properties and potential applications.
Molecular Structure Analysis
The molecular structure of “3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride” is derived from its molecular formula C20H34ClNO . The exact 3D structure may require further computational chemistry analysis for accurate determination.科学研究应用
Endocrine Disrupting Properties
The compound “4-(1,1,3,3-tetramethylbutyl)phenol, ethoxylated” which is structurally similar to “3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride” has been identified as a substance with endocrine disrupting properties . This suggests that the latter compound may also have similar properties and could be used in research related to endocrine disruption.
Use in Medical Devices and Medicinal Products
The compound “4-(1,1,3,3-tetramethylbutyl)phenol, ethoxylated” has been used in the production of various medical devices and medicinal products . This suggests that “3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride” could potentially have similar applications in the medical field.
Cancer Metabolism Research
The compound “methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate”, which is structurally similar to “3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)piperidine hydrochloride”, has been identified as a potent dual inhibitor of malate dehydrogenase 1 and 2 (MDH1/2) . This suggests that “3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)piperidine hydrochloride” could potentially be used in cancer metabolism research, specifically in the study of MDH1/2 inhibition.
Inhibition of Mitochondrial Respiration
The compound “methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate” has been found to inhibit mitochondrial respiration . This suggests that “3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)piperidine hydrochloride” could potentially be used in research related to mitochondrial function and energy metabolism.
Hypoxia-Inducible Factor (HIF)-1 Inhibition
The compound “methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate” has been found to inhibit hypoxia-induced HIF-1α accumulation . This suggests that “3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)piperidine hydrochloride” could potentially be used in research related to hypoxia and HIF-1α regulation.
Antitumor Efficacy
The compound “methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate” has demonstrated significant in vivo antitumor efficacy . This suggests that “3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)piperidine hydrochloride” could potentially be used in cancer research, specifically in the study of tumor growth inhibition.
安全和危害
作用机制
Target of Action
The primary targets of this compound are Malate Dehydrogenase 1 and 2 (MDH1 and MDH2) . These enzymes play a crucial role in the citric acid cycle, facilitating the conversion of malate into oxaloacetate, and are involved in cellular respiration and energy production.
Mode of Action
The compound acts as a competitive inhibitor of MDH1 and MDH2 . This means it binds to the active sites of these enzymes, preventing the substrate (malate) from binding, and thus inhibiting the enzymes’ activity.
Biochemical Pathways
By inhibiting MDH1 and MDH2, the compound disrupts the citric acid cycle, specifically the conversion of malate to oxaloacetate. This disruption affects cellular respiration and energy production, leading to downstream effects on cell growth and proliferation .
Result of Action
The inhibition of MDH1 and MDH2 by the compound leads to a decrease in cellular respiration and energy production . This can result in the slowing or stopping of cell growth and proliferation, particularly in cancer cells that rely heavily on these processes. In xenograft assays using HCT116 cells, the compound demonstrated significant in vivo antitumor efficacy .
属性
IUPAC Name |
3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO.ClH/c1-18(2,3)14-19(4,5)15-8-10-16(11-9-15)21-17-7-6-12-20-13-17;/h8-11,17,20H,6-7,12-14H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIHHDSHXDTNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




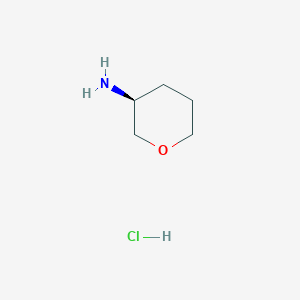
![[1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid](/img/structure/B1398154.png)

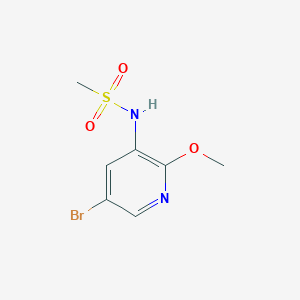
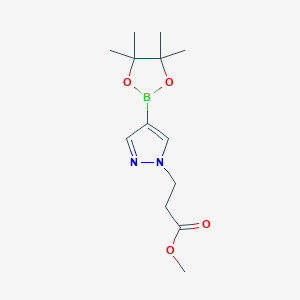
![[4-(1H-tetrazol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1398161.png)
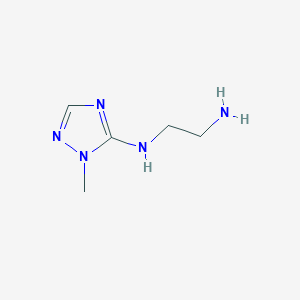
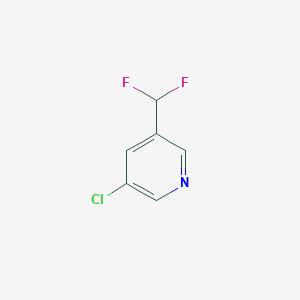
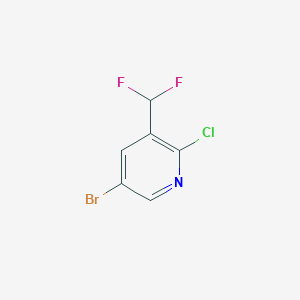
![tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1398167.png)


![[5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester](/img/structure/B1398172.png)